molecular formula C13H19N3O B2520031 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol CAS No. 866155-59-1

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

Cat. No. B2520031
CAS RN: 866155-59-1
M. Wt: 233.315
InChI Key: OVASXYQMFIWFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol is a chemical entity that can be synthesized through various synthetic procedures involving piperidine derivatives and pyrimidinol precursors. The literature presents several methods for synthesizing related piperidine and pyrimidine structures, which can provide insights into the synthesis of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through the treatment of donor-acceptor cyclopropanes with 1,3,5-triazinanes in the presence of MgI2 as a Lewis acid, leading to the formation of piperidines under mild conditions with high yields and functional group tolerance . Additionally, cycloaddition reactions have been employed to generate cyclopenta[c]piperidines, which are further modified to introduce various pharmacophoric groups . Piperidine-mediated cyclization has also been used to synthesize chromeno[2,3-b]pyridine derivatives from 2-amino-4H-chromen-4-ones and malononitriles . These methods could potentially be adapted for the synthesis of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing nitrogen. The conformational preferences of substituents in these systems can vary, as seen in the axial-equatorial preferences in bicyclic piperidine analogues . The molecular structure of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol would likely exhibit similar conformational characteristics, influenced by the cyclopropyl and piperidinomethyl substituents.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization and cycloaddition, to form complex heterocyclic structures . The reactivity of the piperidine moiety in 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol could be explored in the context of these known reactions to synthesize related compounds or to modify the existing structure for potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. For instance, the synthesized 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-tetrahydrochromenopyrimidinone was analyzed by NMR and mass spectrometry, indicating suitable physicochemical properties and drug-likeness features . The properties of 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol would need to be determined through similar analytical techniques to assess its potential as a pharmacological agent.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Novel Functional Derivatives : A study by Novakov et al. (2017) discussed the synthesis of novel functional derivatives of 6-[1-(2,6-dihalophenyl)cyclopropyl]pyrimidin-4(3H)-one, which can be considered structurally related to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol. These derivatives have potential applications in pharmacology and material science (Novakov et al., 2017).

Biological and Pharmacological Properties

  • Topoisomerase II Inhibition : Wentland et al. (1993) explored the inhibition of mammalian topoisomerase II by a compound structurally similar to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol. This indicates potential applications in studying DNA dynamics and developing anti-cancer agents (Wentland et al., 1993).

  • Anticancer Activity : Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, a class of compounds closely related to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol, which showed significant antiproliferative activity against human cancer cell lines (Mallesha et al., 2012).

  • Antimicrobial Activity : Gaber and Moussa (2011) synthesized novel thieno[2,3-d]pyrimidin-4-one derivatives with annelated bridgehead nitrogen, structurally related to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol, exhibiting good in vitro antibacterial and antifungal activities (Gaber & Moussa, 2011).

Molecular and Crystal Structure Analysis

  • Crystal Structure Studies : Research by Jeon et al. (2015) on cyprodinil, a compound related to 2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol, provided insights into the crystal structure and molecular interactions, essential for understanding the physicochemical properties of such compounds (Jeon et al., 2015).

properties

IUPAC Name

2-cyclopropyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-12-8-11(9-16-6-2-1-3-7-16)14-13(15-12)10-4-5-10/h8,10H,1-7,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVASXYQMFIWFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)NC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(piperidinomethyl)-4-pyrimidinol

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